molecular formula C16H12BrClN2O5 B8578661 methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate

methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate

Cat. No.: B8578661
M. Wt: 427.6 g/mol
InChI Key: DCLWAOVMECSHPU-UHFFFAOYSA-N
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Description

methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate is a complex organic compound with significant potential in various scientific fields. This compound features a bromophenyl group, a chloro group, and a nitro group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate typically involves multiple steps, including the introduction of the bromophenyl, chloro, and nitro groups. One common method involves the acylation of 3-bromophenylacetic acid with 4-chloro-5-nitrobenzoic acid, followed by esterification to form the methyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted benzoic acid esters .

Scientific Research Applications

methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The bromophenyl and nitro groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H12BrClN2O5

Molecular Weight

427.6 g/mol

IUPAC Name

methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate

InChI

InChI=1S/C16H12BrClN2O5/c1-25-16(22)11-7-14(20(23)24)12(18)8-13(11)19-15(21)6-9-3-2-4-10(17)5-9/h2-5,7-8H,6H2,1H3,(H,19,21)

InChI Key

DCLWAOVMECSHPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1NC(=O)CC2=CC(=CC=C2)Br)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-amino-4-chloro-5-nitrobenzoic acid methyl ester (Example 9, 780 mg in 10 mL dichloroethane) was added a solution of (3-bromophenyl)acetyl chloride (prepared essentially as described in Example 9, 866 mg in 5 mL dichloroethane) and the mixture heated to reflux on an oil bath. After 18 hours, the reaction mixture was concentrated in vacuo and the title compound obtained by crystallization from methanol (1.18 g).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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